molecular formula C19H29NO B14401593 4-[3-(4-Cyclohexylphenyl)propyl]morpholine CAS No. 88100-39-4

4-[3-(4-Cyclohexylphenyl)propyl]morpholine

Cat. No.: B14401593
CAS No.: 88100-39-4
M. Wt: 287.4 g/mol
InChI Key: ZVZCVCZRVBVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Cyclohexylphenyl)propyl]morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by a morpholine ring substituted with a 3-(4-cyclohexylphenyl)propyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]morpholine typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Cyclohexylphenyl)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

4-[3-(4-Cyclohexylphenyl)propyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Cyclohexylphenyl)propyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other morpholines may not be suitable.

Properties

CAS No.

88100-39-4

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-[3-(4-cyclohexylphenyl)propyl]morpholine

InChI

InChI=1S/C19H29NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h8-11,18H,1-7,12-16H2

InChI Key

ZVZCVCZRVBVYHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.